The compound can be classified under heterocyclic compounds, specifically as a substituted pyrazole. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the chlorine atom in the phenyl ring may enhance its biological activity by influencing interactions with biological targets.
The synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine typically involves several steps, including the formation of the pyrazole ring and subsequent substitution reactions.
The molecular structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure:
5-(2-chlorophenyl)-1H-pyrazol-3-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-(2-chlorophenyl)-1H-pyrazol-3-amine often involves interaction with specific biological targets:
Studies have shown that similar pyrazole derivatives exhibit significant biological activities through these mechanisms, although specific data on this compound's action may require further empirical investigation.
5-(2-chlorophenyl)-1H-pyrazol-3-amine exhibits several notable physical and chemical properties:
Physical properties such as solubility and melting point are crucial for determining suitable applications and methods for handling this compound in laboratory settings.
5-(2-chlorophenyl)-1H-pyrazol-3-amine has potential applications across various scientific fields:
5-(2-Chlorophenyl)-1H-pyrazol-3-amine (CAS RN: 126520-01-2) is a halogen-substituted nitrogen heterocycle with the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol [2] [4]. Its IUPAC name explicitly defines the ring substitution pattern: an amine group at position 3 of the pyrazole core and a 2-chlorophenyl moiety at position 5. The "1H" designation indicates a free N-H proton at the pyrazole ring’s N1 position, enabling tautomerism and hydrogen bonding [9].
Electronic and Crystallographic Properties:The compound exhibits moderate lipophilicity (LogP = 2.45) and low aqueous solubility due to its aromatic rings. Density functional theory (DFT) calculations predict a planar pyrazole ring with conjugation between the amino group and adjacent π-systems, enhancing resonance stability. Though direct crystallographic data for this isomer is limited, analogues like 3-(4-chlorophenyl)-1H-pyrazol-5-amine crystallize in monoclinic systems with hydrogen-bonded dimers, suggesting similar packing for the 2-chloro derivative [4] [6].
Spectroscopic Signatures:Nuclear magnetic resonance (NMR) spectroscopy provides key structural validation. In CDCl₃, characteristic signals include:
Table 1: Chemical Identifiers and Properties of 5-(2-Chlorophenyl)-1H-Pyrazol-3-Amine
Property | Value |
---|---|
CAS Registry Number | 126520-01-2 |
Molecular Formula | C₉H₈ClN₃ |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 5-(2-Chlorophenyl)-1H-pyrazol-3-amine |
SMILES | NC1=NNC(=C1)C1=CC=CC=C1Cl |
LogP (Predicted) | 2.45 |
Hydrogen Bond Donors | 2 (pyrazole N1H + amine) |
Table 2: Key NMR Assignments (CDCl₃, 500 MHz)
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 5.91 (s) | Pyrazole H4 |
¹H | 3.80 (br s) | -NH₂ |
¹³C | 144.8 | Pyrazole C5 |
¹³C | 154.0 | Pyrazole C3 |
Positional isomerism critically influences the physicochemical and biological profiles of chlorophenyl pyrazoles. Key isomers include:
Ortho vs. Para Effects: The ortho-chloro group induces steric strain, lowering melting points by ~20°C compared to para-isomers. It also reduces basicity at N2 due to electron withdrawal [6] [8].
Regioselectivity in Synthesis:Cyclocondensation of 2-chlorophenyl hydrazines with 1,3-dicarbonyls often yields mixtures of 1,5- and 1,3-disubstituted pyrazoles. Solvent-controlled methods improve selectivity: Aprotic dipolar solvents (e.g., DMF) with HCl favor 1,5-isomers (98:2), while ethanol gives near-equimolar mixtures [3].
Table 3: Comparative Analysis of Key Pyrazole Isomers
Isomer (CAS Number) | Substitution Pattern | Melting Point | ¹³C NMR (Pyrazole C3/C5, ppm) |
---|---|---|---|
1-(2-Chlorophenyl)-1H-pyrazol-5-amine (14678-96-7) | N1-aryl, C5-amino | 170–172°C | C5: 127.7, C3: 154.2 |
5-(2-Chlorophenyl)-1H-pyrazol-3-amine (126520-01-2) | C5-aryl, C3-amino | 158–160°C | C3: 154.0, C5: 144.8 |
5-(4-Chlorophenyl)-1H-pyrazol-3-amine (78583-81-0) | C5-aryl, C3-amino | 178–180°C | C3: 152.3, C5: 146.1 |
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s seminal synthesis of 1,3,5-trimethylpyrazole via β-keto ester hydrazine cyclocondensation [3] [9]. Early work focused on analgesic/antipyretic agents like antipyrine (1884) and phenylbutazone (1949). The 1960s–1990s saw targeted exploration of pyrazole pharmacophores, culminating in COX-2 inhibitors (celecoxib, 1999) and kinase modulators (crizotinib, 2011) [10].
Modern Innovations: Nano-ZnO-catalyzed reactions achieve 95% yields in <30 minutes, while hypervalent iodine reagents enable regioselective trifluoromethylation of pyrazoles [3]. Multicomponent domino reactions (e.g., arylglyoxals + pyrazol-5-amines) afford fused heterocycles like pyrrolo[2,3-c]pyrazoles [4].
Pharmacological Significance:Pyrazoles are privileged scaffolds in drug discovery due to:
Table 4: Historical Milestones in Pyrazole Chemistry
Year | Development | Significance |
---|---|---|
1883 | Knorr synthesis of 1,3,5-trimethylpyrazole | First general pyrazole synthesis method |
1884 | Antipyrine introduced as analgesic | First pyrazole-based therapeutic agent |
1959 | Isolation of 1-pyrazolyl-alanine from watermelon | Discovery of natural pyrazole derivatives |
1999 | Celecoxib (COX-2 inhibitor) approved | Validated pyrazoles as anti-inflammatory targets |
2016 | Nano-ZnO-catalyzed pyrazole synthesis (95% yield) | Greener, high-efficiency synthetic routes |
Table 5: Key Pyrazole Drugs and Their Targets
Drug (Year) | Therapeutic Category | Primary Target |
---|---|---|
Antipyrine (1884) | Analgesic/Antipyretic | Cyclooxygenase (non-selective) |
Celecoxib (1999) | Anti-inflammatory | COX-2 |
Crizotinib (2011) | Anticancer | ALK/ROS1 kinase |
Rimonabant (2006) | Anti-obesity | CB1 endocannabinoid receptor |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1